molecular formula C11H12N4O B2675514 N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide CAS No. 1258709-25-9

N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide

Cat. No. B2675514
CAS RN: 1258709-25-9
M. Wt: 216.244
InChI Key: YVQBHXRGXZCDHK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CCPA and is a potent and selective adenosine A1 receptor agonist. CCPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

CCPA is a selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates its signaling pathways. Adenosine receptors are widely distributed throughout the body and play important roles in various physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has been found to activate these receptors and to modulate their downstream effects.
Biochemical and Physiological Effects:
CCPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, increase coronary blood flow, and reduce the release of neurotransmitters such as acetylcholine and norepinephrine. CCPA has also been found to modulate the release of cytokines and other inflammatory mediators, suggesting potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CCPA has several advantages as a tool for scientific research. It is a selective adenosine A1 receptor agonist, meaning that its effects are specific to this receptor and can be easily studied in isolation. CCPA has also been well characterized in terms of its synthesis, pharmacology, and physiological effects, making it a reliable tool for researchers. However, CCPA also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving CCPA. One area of interest is the potential therapeutic applications of adenosine agonists in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Another area of interest is the role of adenosine receptors in the regulation of immune function and the potential applications of adenosine agonists in immunotherapy. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CCPA and to explore its potential applications in various fields of research.

Synthesis Methods

The synthesis of CCPA involves the reaction of 1-cyanocyclobutylamine with methyl 2-pyrazinecarboxylate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of CCPA has been well established and is widely used in research labs.

Scientific Research Applications

CCPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. CCPA has been used to study the role of adenosine receptors in these systems and to investigate the potential therapeutic applications of adenosine agonists.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15(11(8-12)3-2-4-11)10(16)9-7-13-5-6-14-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBHXRGXZCDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=CN=C1)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide

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